

understanding the selectivity profile of CDK8-IN18

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Compound of Interest		
Compound Name:	CDK8-IN-18	
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An In-depth Technical Guide to the Selectivity Profile of **CDK8-IN-18** For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of **CDK8-IN-18**, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to CDK8 and its Role in Transcription

Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, a crucial multiprotein assembly that regulates gene transcription by RNA polymerase II.[1][2] The CDK8/19 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity.[1][3] This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/ β -catenin, STAT, TGF- β , and Notch pathways.[4] Given its role in oncogenesis, CDK8 has emerged as a significant target for therapeutic intervention.

CDK8-IN-18, also known as ZINC584617986, is a potent and selective dual inhibitor of CDK8 and CDK19.[2][5] The following sections provide a detailed analysis of its selectivity and the methods used to determine it. Note that publicly available data for a compound designated



"CDK8/19-IN-1" is presented here, which is understood to be the same as or a very close analog of CDK8-IN-18.

Data Presentation: Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of CDK8/19-IN-1.

Table 1: Biochemical Potency against Target Kinases

Target	IC50 (nM)	Assay Type
CDK8	0.46	Not Specified
CDK19	0.99	Not Specified
CDK9	270	Not Specified

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Table 2: Dissociation Constants (Kd) for Selected Kinases

Target	Kd (nM)
CDK19	25
CDK8	46
DYRK1B	81
HASPIN	86
YSK4	97
HIPK1	160
ЕРНА3	>3000

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]



Table 3: Off-Target Kinase Inhibition Profile

The following kinases were inhibited by >50% at a concentration of 1 μ M of CDK8/19-IN-1.

ínase
SSK3β
LK1
SK1
Κ1δ
KA
OCK1
КСӨ
DC7

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Table 4: Cellular Activity

Cell Line Type	GI50 Range (nM)
Colon Cancer	0.43 - 2.5
Multiple Myeloma	0.43 - 2.5
Acute Myelogenous Leukemia (AML)	0.43 - 2.5
Lung Cancer	0.43 - 2.5

Data sourced from TargetMol product information for CDK8/19-IN-1.[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity and cellular effects of CDK8 inhibitors are provided below.



Biochemical Kinase Activity Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified CDK8/Cyclin C complex. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is converted into a light signal. Inhibition of kinase activity results in less ADP production and a lower light signal.

Protocol Outline (based on ADP-Glo™ Kinase Assay):[7]

- Reaction Setup: In a 96-well or 384-well plate, add kinase assay buffer, the kinase substrate (e.g., a generic peptide substrate), and serial dilutions of CDK8-IN-18.
- Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except for the "no enzyme" control.
- Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).
- ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.
- Measurement: Read the luminescence on a plate reader.
- Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a doseresponse curve to calculate the IC50 value.

Cellular Target Engagement Assay (Phospho-STAT1 Western Blot)

To confirm that the inhibitor engages its target in a cellular context, one can measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is a widely used biomarker for CDK8 activity.[1][8]



Principle: Inhibition of CDK8 by **CDK8-IN-18** will result in a reduction of pSTAT1 (S727) levels, which can be detected by a specific antibody.

Protocol Outline:

- Cell Culture and Treatment: Plate cells (e.g., SW620 colorectal carcinoma cells) and allow them to adhere. Treat the cells with various concentrations of CDK8-IN-18 for a specified period.
- Stimulation: Stimulate the cells with a cytokine such as interferon-beta (IFNβ) to induce STAT1 phosphorylation.[8]
- Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for pSTAT1 (S727) and total STAT1.
 A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
 - Incubate with appropriate HRP-conjugated secondary antibodies.
 - Visualize the protein bands using a chemiluminescence detection system.
- Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT1 phosphorylation.

Cell Viability/Proliferation Assay (GI50 Determination)

This assay measures the effect of the inhibitor on cell growth and proliferation.

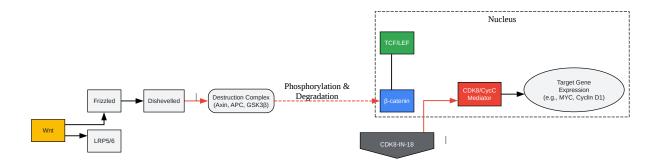
Principle: The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined.



Protocol Outline:

- Cell Plating: Seed cells in 96-well plates at a specific density.
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of CDK8-IN-18.
- Incubation: Incubate the cells for a defined period (e.g., 72 hours).
- Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
- Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the GI50 value.

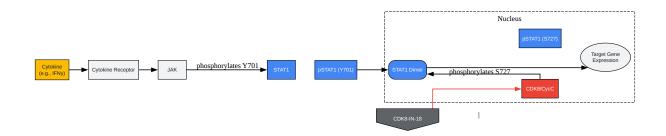
Mandatory Visualization Signaling Pathway Diagrams



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Caption: CDK8 in the Wnt/β-catenin signaling pathway.



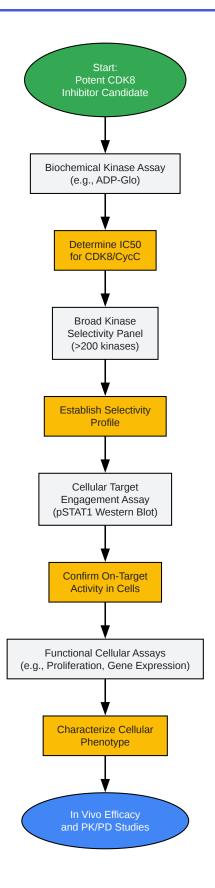


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Caption: CDK8-mediated phosphorylation of STAT1.

Experimental Workflow Diagram





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Caption: Workflow for characterizing a CDK8 inhibitor.



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